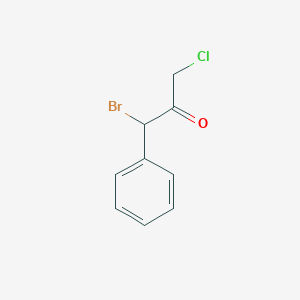
2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one carbonitrile group This compound is part of the pyran family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The exact mechanism of action of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is not well-documented. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of hydroxy and oxo groups may facilitate its binding to these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethylmethacrolein dimer
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
Uniqueness
2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
61223-09-4 |
|---|---|
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
5-hydroxy-6-oxo-2,4-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H11NO3/c19-11-14-15(12-7-3-1-4-8-12)16(20)18(21)22-17(14)13-9-5-2-6-10-13/h1-10,20H |
Clé InChI |
ZJIHPRPCRSXNBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C#N)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


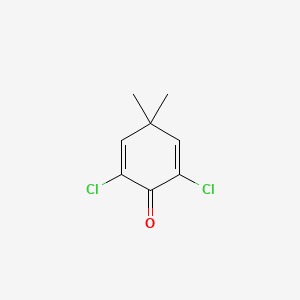

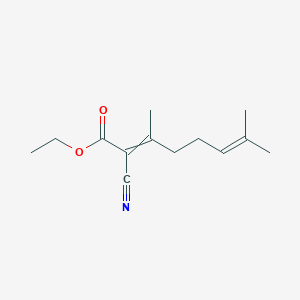
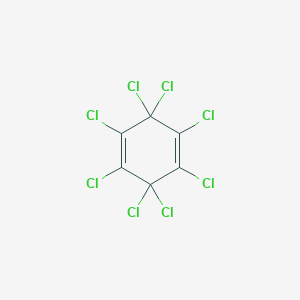
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
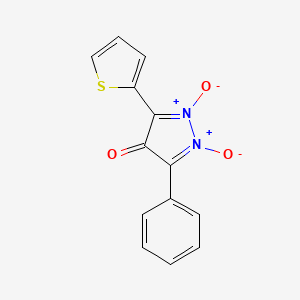

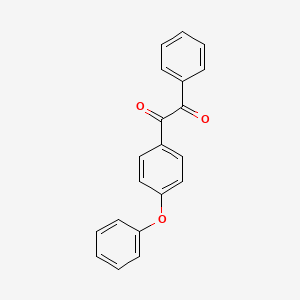
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

